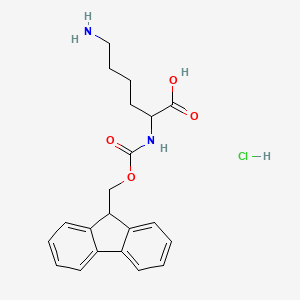![molecular formula C16H18O10 B13391032 7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one](/img/structure/B13391032.png)
7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fraxin, also known as 7-hydroxy-6-methoxycoumarin 8-glucoside, is a natural product belonging to the coumarin family. It is a colorless crystalline substance with the molecular formula C16H18O10. Fraxin is primarily found in the bark of the ash tree (Fraxinus) and has been identified in other plants such as horse-chestnut, Ulmus macrocarpa, and Stewartia koreana .
準備方法
Synthetic Routes and Reaction Conditions
Fraxin can be synthesized through various chemical routes. One common method involves the glycosylation of 7-hydroxy-6-methoxycoumarin with glucose under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of fraxin often involves extraction from natural sources. The bark of the ash tree is harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified through chromatographic techniques to isolate fraxin .
化学反応の分析
Types of Reactions
Fraxin undergoes various chemical reactions, including:
Oxidation: Fraxin can be oxidized to form fraxetin, a related coumarin derivative.
Reduction: Reduction of fraxin can yield dihydrofraxin.
Substitution: Fraxin can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases.
Major Products
Oxidation: Fraxetin
Reduction: Dihydrofraxin
Substitution: Various substituted coumarin derivatives.
科学的研究の応用
Fraxin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and coumarin chemistry.
Biology: Investigated for its antioxidant properties and ability to protect cells from oxidative stress.
Medicine: Studied for its potential anti-inflammatory, analgesic, and hepatoprotective effects.
Industry: Used in the development of natural antioxidants and as a potential therapeutic agent .
作用機序
Fraxin exerts its effects through several mechanisms:
Antioxidant Activity: Fraxin scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: It inhibits cyclo AMP phosphodiesterase, reducing inflammation and oxidative damage.
Gene Regulation: Fraxin upregulates anti-apoptotic genes and tumor suppressor genes, contributing to its protective effects .
類似化合物との比較
Fraxin is compared with other coumarin derivatives such as:
Fraxidin Methyl Ether: Shows higher cell viability enhancement.
Prenyletin: Exhibits potent antioxidant activity.
Methoxsalen: Known for its use in phototherapy.
Diffratic Acid: Demonstrates significant antioxidant properties.
Rutoside: Commonly used for its vascular protective effects.
Xanthyletin: Noted for its anti-inflammatory properties.
Kuhlmannin: Exhibits moderate antioxidant activity
Fraxin is unique due to its specific glycosidic structure, which contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSFLLTWRCYNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13390953.png)
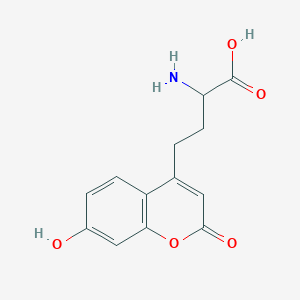
![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
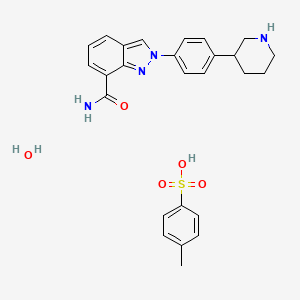
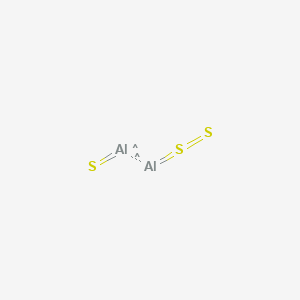
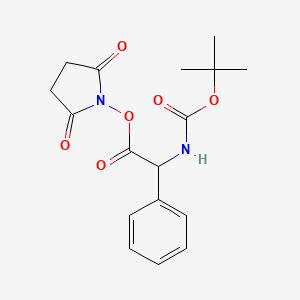
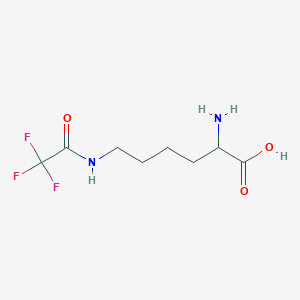
![[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-](/img/structure/B13390997.png)
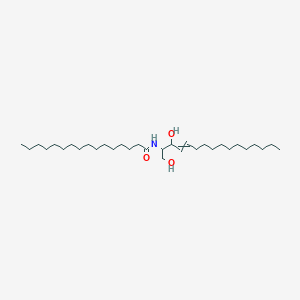
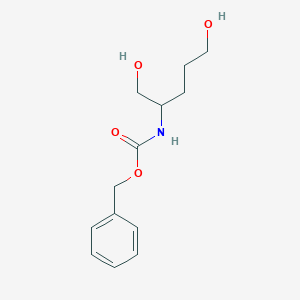
![[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13391007.png)

